REACTION_CXSMILES
|
O[CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1.CS([Cl:17])(=O)=O>C(Cl)Cl>[Cl:17][CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1
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Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
|
OCC1=CC=C(C(=O)OC)C=C1
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Name
|
TEA
|
Quantity
|
109 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
55.8 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cool
|
Type
|
CUSTOM
|
Details
|
the so-formed reaction mixture to 0° C
|
Type
|
ADDITION
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Details
|
Add, dropwise over a 2 hour period
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CUSTOM
|
Details
|
Add water, separate the layers
|
Type
|
WASH
|
Details
|
wash the organic layer successively with water, saturated NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Remove the organic solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC=C(C(=O)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |